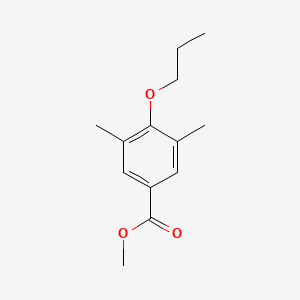

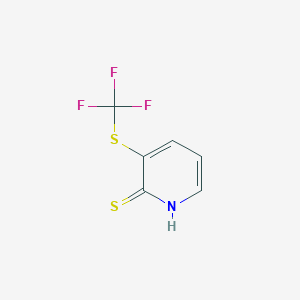

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are characterized by a 6-membered aromatic ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazones with α,β-unsaturated carbonyl compounds in a process known as the Knorr Pyrazole Synthesis . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis

Both pyrazoles and pyridines are aromatic compounds, meaning they have a cyclic ring of atoms with a delocalized π electron system. This gives them stability and unique chemical properties. The presence of nitrogen in the ring also makes them heterocyclic compounds .Chemical Reactions Analysis

Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyridines can undergo electrophilic substitution reactions at the 3-position, due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles and pyridines can vary depending on their specific structure. In general, they are polar compounds due to the presence of nitrogen. They are also relatively stable due to their aromaticity .Scientific Research Applications

Cancer Therapeutics

The pyrazole moiety is recognized for its pharmacological significance, particularly in cancer therapeutics. Compounds containing the pyrazole group have been studied for their potential in inhibiting the growth of cancer cells. For instance, pyrazole biomolecules have been highlighted for the treatment of cancer, with results showing significant inhibition of inflammation and growth in cancerous cells .

Anti-Inflammatory Agents

Due to its anti-inflammatory properties, 3-Chloro-2-(1H-pyrazol-4-yl)pyridine can be utilized in the development of new anti-inflammatory drugs. The compound’s ability to inhibit inflammation makes it a valuable pharmacophore in pharmaceutical research .

Antimicrobial Activity

The structural similarity of pyrazole derivatives to purine bases like adenine and guanine has drawn interest for their antimicrobial potential. These compounds have been synthesized and analyzed for their drug-like nature and in vitro analyses for their inhibition potentials against various bacterial strains .

Analytical Chemistry

In analytical chemistry, heterocyclic compounds like 3-Chloro-2-(1H-pyrazol-4-yl)pyridine find applications as analytical reagents. They are used for complexation with metals, which is essential in various analytical procedures .

Antioxidant Additives

The compound’s derivatives have been used as antioxidant additives to fuels. Their ability to act as antioxidants helps in improving the quality and stability of fuel compositions .

Drug Design and Discovery

3-Chloro-2-(1H-pyrazol-4-yl)pyridine: serves as an important scaffold in drug design and discovery. Its pharmacological profile is leveraged to develop new drugs with potential therapeutic effects, including anti-anxiety, analgesic, and antipyretic properties .

Mechanism of Action

- One study investigated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including 3-Chloro-2-(1H-pyrazol-4-yl)pyridine. Compound 13 from this series displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate .

- A molecular docking study suggested that compound 13 interacts with Lm-PTR1 (a potential target), which could justify its antileishmanial activity .

Target of Action

Safety and Hazards

Future Directions

The synthesis and study of pyrazoles and pyridines is an active area of research in organic chemistry. They are important building blocks in the synthesis of many complex molecules, including pharmaceuticals and agrochemicals . Future research will likely continue to explore new methods of synthesizing these compounds and new applications for them.

properties

IUPAC Name |

3-chloro-2-(1H-pyrazol-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDUHJQVZMAOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)